2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorophenyl acetic acid derivatives, which are reacted with the piperidine ring under specific conditions.
Coupling with Nicotinonitrile: The final step involves the coupling of the intermediate with nicotinonitrile, often using a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)thiazole-4-carboxylic acid
- 2-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)thiazole-4-carboxamide
Uniqueness
2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of a piperidine ring, a chlorophenyl group, and a nicotinonitrile moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-17-6-2-1-4-14(17)12-18(24)23-10-7-16(8-11-23)25-19-15(13-21)5-3-9-22-19/h1-6,9,16H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBLSHXTUOCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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